Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate
Description
Properties
CAS No. |
821009-86-3 |
|---|---|
Molecular Formula |
C13H10N6O2 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5H-tetrazolo[1,5-a]quinoxalin-4-ylidene)acetate |
InChI |
InChI=1S/C13H10N6O2/c1-2-21-13(20)8(7-14)11-12-16-17-18-19(12)10-6-4-3-5-9(10)15-11/h3-6,15H,2H2,1H3 |
InChI Key |
UOOOEGOGQWCOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2=NN=NN2C3=CC=CC=C3N1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the tetrazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a quinoxaline derivative with a suitable azide under specific conditions. The resulting intermediate is then further functionalized to introduce the cyano and ethyl ester groups .
Industrial production methods for such compounds often focus on optimizing reaction conditions to improve yield and purity. This may involve the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a potential candidate for developing new drugs with antibacterial, antifungal, or antiviral properties
Mechanism of Action
The mechanism of action of ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that the compound can bind to targets such as the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate and related compounds:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Bioactivity | Reference |
|---|---|---|---|---|---|
| This compound | Tetrazolo[1,5-a]quinoxaline | Ethyl cyanoacetate | Not specified | Not reported | [6, 7] |
| 1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | Tetrazolo[1,5-a]quinoxaline | Pyrazolidinedione | Not specified | EGFR targeting (anticancer) | [6] |
| Ethyl 2-cyano-2-(7-methyl-tetrazolo[1,5-a]quinolin-5-yl)acetate | Tetrazolo[1,5-a]quinoline | Ethyl cyanoacetate, methyl | Not specified | Structural studies | [7] |
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one | Pyrazolo[1,5-a]quinoxaline | Ketone | 201.19 | Research use (>95% purity) | [9, 12] |
| 2-((7-Methyltetrazolo[1,5-a]quinolin-4-yl)methylene)hydrazinecarbothioamide | Tetrazolo[1,5-a]quinoline | Hydrazinecarbothioamide, methyl | Not specified | Not reported | [8] |
| 1,4-Dihydropyridines from tetrazolo[1,5-a]quinoline-4-carbaldehydes | Tetrazolo[1,5-a]quinoline | Aldehyde, dihydropyridine | Not specified | Antifungal (vs. R. oryzae) | [2] |
Key Observations
Core Heterocycle Differences: The tetrazolo[1,5-a]quinoxaline core (as in the target compound) differs from tetrazolo[1,5-a]quinoline derivatives by the replacement of one benzene ring with a pyrazine ring. Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) shares a similar fused quinoxaline system but lacks the cyanoacetate group, instead featuring a ketone substituent .
Functional Group Impact: Ethyl cyanoacetate substituents (common in the target compound and ’s quinoline derivative) introduce ester and nitrile groups, which may enhance solubility and reactivity compared to ketone or hydrazinecarbothioamide substituents . Pyrazolidinedione derivatives (e.g., compound IVa–n in ) exhibit EGFR-targeting activity, suggesting that substituents on the tetrazoloquinoxaline core critically influence bioactivity .
Synthetic Routes :
- Sodium azide-mediated cyclization () and condensation with ethyl chloroacetate () are common methods for introducing tetrazole and ester functionalities, respectively. These routes may be adaptable to the target compound’s synthesis .
Biological Activity Trends: Tetrazoloquinoline-derived dihydropyridines () show antifungal activity, while tetrazoloquinoxaline-pyrazolidinedione hybrids () are explored for anticancer applications. This highlights the scaffold’s versatility and the role of substituents in modulating activity .
Q & A
What are the established synthetic routes for Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate, and how do their conditions differ?
Answer:
- Catalytic Distillation : Ethyl cyanoacetate reacts with tetrazolo[1,5-a]quinoxaline derivatives under reflux with dual solvent-catalyst systems (e.g., TMDP in water/ethanol), yielding ~92% purity after recrystallization .
- Copper-Catalyzed Annulation : Oxidative [3+2] annulation of quinoxalin-2(1H)-ones with oxime esters generates pyrazolo[1,5-a]quinoxalin-4(5H)-ones, achieving EC50 <5 μM for opioid receptor modulation .
- Hydrolysis of Chlorinated Precursors : Treatment of 4-chlorotetrazolo[1,5-a]quinoxaline with KOH/HCl yields tetrazoloquinoxalin-4(5H)-one derivatives, monitored by TLC and purified via filtration .
How is the compound characterized post-synthesis, and what analytical techniques ensure structural fidelity?
Answer:
- TLC Monitoring : Reaction progress tracked using solvent systems like ethyl acetate/hexane .
- Spectroscopic Analysis : H NMR and C NMR confirm functional groups and regiochemistry. For example, H NMR of pyrazoloquinoxalinones shows aromatic protons at δ 7.2–8.1 ppm .
- X-ray Crystallography : Resolves crystal packing via N–H···O and C–H···O hydrogen bonds, critical for confirming stereochemistry .
What strategies optimize synthesis yield and purity in scalable protocols?
Answer:
- Catalyst Selection : TMDP acts as a dual solvent-catalyst, enabling >90% yield recovery and reuse without purification .
- Solvent Systems : Ethanol/water (1:1 v/v) minimizes side reactions while enhancing solubility of intermediates .
- Purification : Recrystallization from ethanol removes unreacted starting materials, achieving >95% purity .
How does the compound interact with biological targets such as opioid receptors, and what mechanistic insights exist?
Answer:
- Activity : Pyrazolo[1,5-a]quinoxalin-4(5H)-ones exhibit antagonism at opioid receptors (EC50 <5 μM), with compounds 3d and 3g showing hydrogen bonding with T111 residue in hKOR via molecular docking .
- Structure-Activity Relationship (SAR) : Substitution at the tetrazolo ring enhances binding affinity, while ester groups modulate solubility .
How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Variability in EC50 values may arise from differences in cell lines (e.g., CHO vs. HEK293). Use uniform protocols for IC50 determination .
- Structural Confirmation : Ensure synthesized compounds match published spectra to rule out regioisomeric impurities .
- Control Experiments : Include reference ligands (e.g., naloxone for opioid receptors) to validate assay conditions .
What advanced analytical techniques validate the compound’s stability under physiological conditions?
Answer:
- HPLC-MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) and plasma .
- DSC/TGA : Thermal analysis reveals decomposition points (>200°C), ensuring stability during storage .
What are the compound’s emerging applications in drug discovery beyond opioid modulation?
Answer:
- Antimicrobial Potential : Cyanoacetate derivatives inhibit bacterial growth (MIC 8–32 μg/mL) via disruption of membrane integrity .
- Anticancer Probes : Triazoloquinoxaline analogs induce apoptosis in HeLa cells (IC50 ~10 μM) by targeting topoisomerase II .
What methodological challenges arise when scaling up synthesis, and how are they addressed?
Answer:
- Catalyst Recovery : TMDP’s hydrophilicity allows recovery via aqueous extraction, reducing costs by >30% .
- Solvent Waste : Ethanol/water systems are eco-friendly and recyclable, aligning with green chemistry principles .
- Process Monitoring : In-line FTIR tracks reaction progress in real-time, minimizing batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
